![molecular formula C14H17NO2 B12904492 Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- CAS No. 61449-19-2](/img/structure/B12904492.png)
Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxy-2-(p-tolyl)ethylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxy-2-phenylethyl)-3-methylisoxazole: Similar structure but with a phenyl group instead of a p-tolyl group.
5-(2-Methoxy-2-(p-chlorophenyl)ethyl)-3-methylisoxazole: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties
Properties
CAS No. |
61449-19-2 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-10-4-6-12(7-5-10)14(16-3)9-13-8-11(2)15-17-13/h4-8,14H,9H2,1-3H3 |
InChI Key |
ZDFXRSQFXUCCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=NO2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
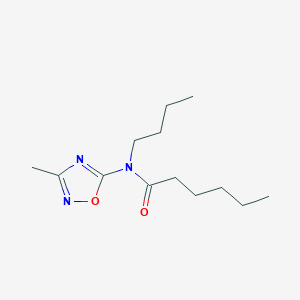
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

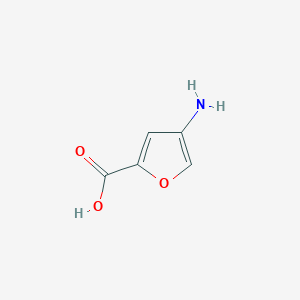

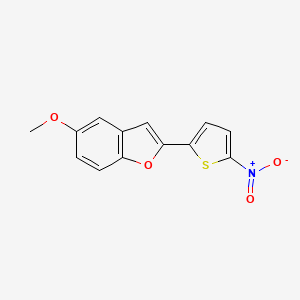
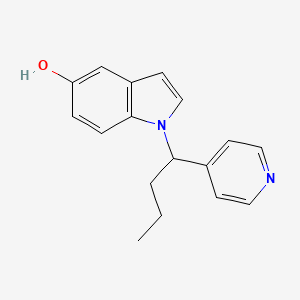
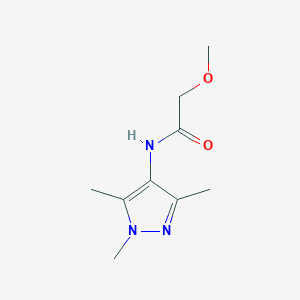
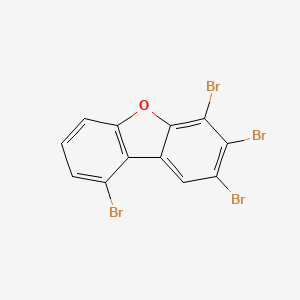
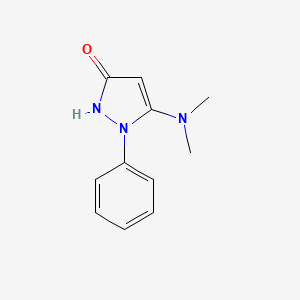
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
